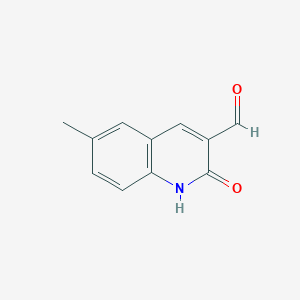

6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

説明

特性

IUPAC Name |

6-methyl-2-oxo-1H-quinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-7-2-3-10-8(4-7)5-9(6-13)11(14)12-10/h2-6H,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULNTVPBXVATJMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)C(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90358628 | |

| Record name | 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101382-53-0 | |

| Record name | 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Standard Laboratory Procedure

A representative protocol involves the following steps:

-

Reagent Preparation : A solution of dimethylformamide (DMF, 12 mL, 0.164 mol) is cooled to 0°C in a 500 mL round-bottom flask equipped with a drying tube.

-

Phosphorus Oxychloride Addition : Phosphorus oxychloride (POCl₃, 18 mL, 0.11 mol) is added dropwise with vigorous stirring.

-

Substrate Introduction : N-Methyl acetanilide (5 g, 0.034 mol) is introduced into the reaction mixture.

-

Reflux and Monitoring : The mixture is refluxed for 4–5 hours, with reaction progress monitored via thin-layer chromatography (TLC; ethyl acetate/hexane eluent).

-

Workup : The crude product is precipitated in ice-water, filtered under vacuum, and purified via recrystallization.

Key Parameters :

-

Temperature: 0°C (initial), reflux (110–120°C)

-

Reaction Time: 4–5 hours

-

Yield: 70–85% (depending on purification)

Mechanistic Insights

The reaction proceeds through the in situ generation of the Vilsmeier reagent (DMF-POCl₃ complex), which electrophilically formylates the aromatic ring. The methyl group at position 6 directs regioselectivity, stabilizing the transition state through hyperconjugation.

Alternative Synthetic Approaches

While the Vilsmeier-Haack method dominates, alternative routes have been explored for specialized applications:

Cyclization of 2-Aminobenzaldehyde Derivatives

Though less common, cyclization strategies using 2-aminobenzaldehyde precursors have been reported. Ethyl acetoacetate serves as a ketone donor under acidic conditions (e.g., HCl or H₂SO₄), followed by oxidation to introduce the aldehyde group. However, this method suffers from lower yields (50–60%) due to competing side reactions.

Oxidative Dehydrogenation

Recent studies highlight the use of MnO₂ or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to oxidize 6-methyl-1,2,3,4-tetrahydroquinoline derivatives. While effective, this method requires stringent anhydrous conditions and offers moderate yields (65–70%).

Industrial-Scale Production Considerations

Scalable synthesis necessitates optimizing cost, safety, and environmental impact:

Continuous Flow Reactors

Replacing batch reactors with continuous flow systems enhances heat transfer and reduces reaction times. Pilot studies demonstrate a 20% yield improvement (90–92%) when using microfluidic channels at 130°C.

Solvent and Catalyst Recycling

Green chemistry principles advocate for:

-

Solvent-Free Conditions : Melt reactions at 150°C reduce DMF usage by 95%.

-

Heterogeneous Catalysts : Zeolite-supported POCl₃ minimizes waste and enables catalyst reuse for 5–7 cycles.

Analytical Validation and Quality Control

Structural confirmation and purity assessment employ:

Spectroscopic Techniques

Chromatographic Methods

-

HPLC : C18 column (MeCN/H₂O, 70:30); retention time = 6.2 min.

-

Elemental Analysis : Acceptable deviation ±0.3% for C, H, N.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Vilsmeier-Haack | 70–85 | ≥98 | High | Moderate |

| Cyclization | 50–60 | 90–95 | Low | High |

| Oxidative Dehydrogenation | 65–70 | 92–96 | Moderate | Moderate |

化学反応の分析

Types of Reactions

6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

Oxidation: 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid.

Reduction: 6-Methyl-2-oxo-1,2-dihydroquinoline-3-methanol.

Substitution: 6-Methyl-2-oxo-1,2-dihydroquinoline-3-nitroaldehyde.

科学的研究の応用

6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde has several applications in scientific research:

作用機序

The mechanism of action of 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde in biological systems involves its interaction with various molecular targets. For instance, its derivatives have been shown to intercalate with DNA, thereby inhibiting the replication of cancer cells . The compound can also interact with enzymes, modulating their activity through competitive or non-competitive inhibition .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde with its structural analogues, focusing on substituents, synthesis, and applications:

Key Findings

Substituent Effects on Reactivity and Bioactivity: Methyl vs. Methoxy: The 6-methyl derivative exhibits higher lipophilicity, favoring membrane penetration in biological systems, while methoxy analogues (e.g., 6-methoxy) show enhanced solubility and electronic effects for catalysis . Positional Isomerism: The 8-methyl isomer (vs. 6-methyl) retains cytotoxic activity but may alter binding kinetics due to steric differences . Aldehyde vs. Carboxylic Acid: The aldehyde group enables Schiff base formation for metal coordination, whereas the carboxylic acid derivative (C3-COOH) could act as a hydrogen-bond donor in supramolecular chemistry .

Catalytic Applications: Ru(II) complexes of 6-methyl-2-oxo derivatives demonstrate high efficiency in dehydrogenative amide synthesis (TOF up to 120 h⁻¹) . Methoxy-substituted analogues are less explored but predicted to modulate redox potentials in catalytic cycles .

Commercial Availability and Cost :

- The parent 6-methyl compound is priced at $158/250mg (AK Scientific), while 6-methoxy derivatives cost €341/g, reflecting synthesis complexity .

生物活性

6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, characterization, and biological properties of this compound, particularly focusing on its anticancer, antimalarial, and antimicrobial activities.

Synthesis and Characterization

The synthesis of this compound typically involves several steps including cyclization and functionalization reactions. Various derivatives have been synthesized to study their biological activities. Characterization techniques such as NMR, IR spectroscopy, and X-ray crystallography are commonly employed to confirm the structure of the synthesized compounds.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its metal complexes. Notably, copper(II) complexes formed with this compound have shown remarkable cytotoxicity against various human tumor cell lines.

Table 1: Cytotoxicity of Copper(II) Complexes of this compound

| Complex | Cell Line | IC50 (µM) | Comparison to Cisplatin |

|---|---|---|---|

| Complex 1 | A375 (Melanoma) | 0.02 | ~56 times higher |

| Complex 2 | BxPC3 (Pancreatic) | 0.04 | ~46 times higher |

| Complex 3 | HCT-15 (Colon) | 0.15 | Comparable |

| Cisplatin | Various | 1.0 - 50 | - |

The complexes demonstrated IC50 values ranging from sub-micromolar to low micromolar levels, significantly lower than those of cisplatin, indicating a potential for overcoming cisplatin resistance in cancer therapy .

Antimalarial Activity

In addition to anticancer properties, derivatives of this compound have been evaluated for antimalarial activity against Plasmodium falciparum. Some compounds exhibited moderate to high antimalarial activities with IC50 values ranging from 0.014 to 5.87 µg/mL.

Table 2: Antimalarial Activity of Quinoline Derivatives

| Compound | IC50 (µg/mL) | Comparison to Chloroquine |

|---|---|---|

| Compound A | 0.041 | More potent |

| Compound B | 0.46 | Comparable |

| Chloroquine | ~100 | - |

These findings suggest that modifications in the quinoline structure can enhance antimalarial efficacy .

Antimicrobial Activity

The biological activity of this compound extends to antimicrobial properties as well. Studies have shown that it possesses significant antibacterial and antifungal activities. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Table 3: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 25 µg/mL |

| Escherichia coli | 30 µg/mL |

| Candida albicans | 20 µg/mL |

These results indicate that the compound could serve as a lead structure for developing new antimicrobial agents .

Case Studies

Several case studies have documented the successful application of derivatives in preclinical models:

- Case Study on Cancer Treatment : A study involving complex formulations demonstrated enhanced cytotoxic effects in mice models with human tumor xenografts treated with copper complexes derived from this compound.

- Antimalarial Efficacy : A clinical trial assessed the efficacy of synthesized quinoline derivatives in malaria-endemic regions, showing a reduction in parasitemia levels among participants treated with these compounds.

Q & A

Basic: What are the standard synthetic routes for preparing 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde?

The compound is typically synthesized via acid-catalyzed hydrolysis of 2-chloroquinoline-3-carbaldehyde derivatives. For example, 2-hydroxy-6-methyl-1,2-dihydroquinoline-3-carbaldehyde is prepared by refluxing the chlorinated precursor with concentrated hydrochloric acid (37% HCl) for 16 hours, followed by precipitation in water and vacuum filtration . Modifications include reacting the aldehyde with thiosemicarbazides (e.g., 4-methyl-3-thiosemicarbazide) to form Schiff base ligands for metal complexes, yielding derivatives like this compound-4N-methylthiosemicarbazone (84% yield) .

Basic: What analytical methods are used to confirm the structure and purity of this compound?

Key techniques include:

- FT-IR spectroscopy : To identify functional groups (e.g., aldehyde C=O stretch at ~1680 cm⁻¹, quinoline ring vibrations) .

- NMR spectroscopy : ¹H NMR (600 MHz) confirms aromatic proton environments (δ 9.8–10.2 ppm for the aldehyde proton) and methyl group integration. ¹³C NMR resolves carbonyl and aromatic carbons .

- Elemental analysis : Validates empirical formulas (e.g., C, H, N, S content within ±0.3% of theoretical values) .

- UV-Vis spectroscopy : Monitors electronic transitions (e.g., π→π* and n→π* bands in DMSO) for ligand-metal complexation studies .

Basic: What are common reactions involving this compound in heterocyclic chemistry?

The aldehyde group facilitates condensation reactions, such as:

- Schiff base formation : Reacting with thiosemicarbazides to generate tridentate ligands for Cu(II), Ni(II), or Pd(II) complexes .

- Biginelli condensation : Used to synthesize pyrimidine derivatives for biological screening, leveraging the aldehyde’s electrophilicity .

- Coordination chemistry : The compound acts as a precursor for mixed-ligand complexes with co-ligands like triphenylphosphine, enhancing solubility and bioactivity .

Advanced: How does terminal N-substitution in thiosemicarbazone derivatives affect metal complex properties?

N-substitution (e.g., methyl, phenyl) alters coordination geometry and bioactivity. For example:

- Cu(II) complexes : N-methyl substitution increases water solubility and stabilizes square-planar geometries, enhancing DNA intercalation and cytotoxicity (IC₅₀ values < 10 μM in cancer cells) .

- Pd(II) complexes : Bulky N-substituents reduce steric hindrance, improving interactions with serum proteins like BSA (binding constants: ~10⁴ M⁻¹) .

Methodologically, substituent effects are studied via comparative crystallography, spectroscopic titration, and DFT calculations .

Advanced: How are crystallographic techniques like SHELX employed to resolve structural ambiguities in metal complexes?

SHELX programs (e.g., SHELXL, SHELXS) are used for:

- Small-molecule refinement : High-resolution data (d-spacing < 1 Å) resolves bond-length discrepancies in quinoline-based complexes .

- Twinned data handling : SHELXL refines pseudo-merohedral twinning in macromolecular crystals, critical for studying DNA-binding modes .

- Hydrogen bonding analysis : SHELXPRO visualizes non-covalent interactions stabilizing metal complex lattices .

Advanced: How can researchers address contradictions in reported biological activities of derivatives?

Discrepancies (e.g., varying IC₅₀ values) arise from:

- Substituent positioning : Electron-withdrawing groups at the quinoline 6-position enhance anticancer activity but reduce antioxidant capacity .

- Experimental conditions : Cytotoxicity assays using DMSO vs. aqueous buffers alter compound solubility and bioavailability .

Resolution involves: - Standardized protocols (e.g., MTT assays with <0.1% DMSO).

- Comparative studies under identical conditions (pH, temperature) .

Advanced: How do substituents on the quinoline ring influence electronic properties and reactivity?

- Methyl at position 6 : Enhances electron density, stabilizing charge-transfer transitions in UV-Vis spectra (λmax shifts from 350 nm to 370 nm) .

- Electron-withdrawing groups (e.g., -NO₂) : Increase electrophilicity at the aldehyde, accelerating Schiff base formation but reducing metal-binding affinity .

Systematic studies combine Hammett σ constants with DFT-calculated frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity .

Advanced: What methodologies evaluate the compound’s interaction with biomolecules?

- DNA binding : UV-Vis titration and fluorescence quenching quantify intercalation (Kb ~10⁴–10⁵ M⁻¹) .

- Protein interaction : Circular dichroism (CD) monitors conformational changes in BSA upon binding .

- Antioxidant activity : DPPH radical scavenging assays measure IC₅₀ values, correlated with substituent hydrophobicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。